Structural Differentiation: Conjugated Diene vs. Monoene vs. Alkane
1-Chloroundeca-2,5-diene (target) is uniquely characterized as a chloroalkadiene, unlike the saturated 1-chloroundecane or mono-unsaturated 11-chloro-1-undecene. This structural difference is not just qualitative; it defines distinct chemical classes and, critically, different reaction portfolios. The target compound possesses two double bonds in conjugation (as indicated by its 2,5-diene nomenclature ), which is a prerequisite for Diels-Alder reactions, a reactivity pathway not available to its saturated or mono-unsaturated counterparts. While direct kinetic data for this specific compound are absent in the public domain, the presence of this diene system is a quantifiable structural feature (C11H19Cl, two conjugated double bonds) that fundamentally differentiates its utility .
| Evidence Dimension | Chemical Structure (Diene Functionality) |
|---|---|
| Target Compound Data | C11H19Cl; Conjugated diene system (2,5-diene) present. |
| Comparator Or Baseline | 1-chloroundecane (CAS 2473-03-2): C11H23Cl; Saturated, no double bonds. 11-chloro-1-undecene (CAS 872-17-3): C11H21Cl; Mono-unsaturated. |
| Quantified Difference | Target compound has two double bonds (one conjugated system) vs. zero (1-chloroundecane) or one (11-chloro-1-undecene). |
| Conditions | Structural comparison based on chemical formula and IUPAC name. |
Why This Matters
Procurement must be based on this structural specificity, as it dictates the compound's core synthetic utility in Diels-Alder and other diene-specific reactions, a function entirely absent in the saturated or monoene analogs.
